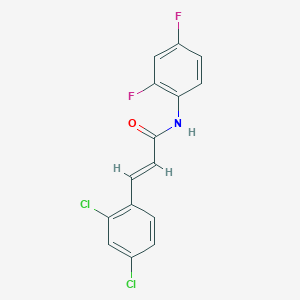
3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide, also known as DCDFA, is a chemical compound that has garnered significant attention in the scientific community for its potential applications in various fields. It is a member of the acrylamide family of compounds and has been the subject of numerous studies to investigate its synthesis, mechanism of action, and potential applications.
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is not yet fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to disrupt the microtubule network in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. Furthermore, it has been shown to disrupt the microtubule network in cancer cells, leading to cell death. 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has also been shown to induce apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is its potent anticancer activity against a variety of cancer cell lines. Furthermore, it has been shown to have a high selectivity for cancer cells, sparing normal cells. However, one of the limitations of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is its solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
The potential applications of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide are vast, and future research is needed to fully understand its mechanism of action and potential uses. Some of the future directions for research on 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide include:
1. Investigating the potential of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide as a therapeutic agent for other diseases, such as Alzheimer's disease.
2. Developing new formulations of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide to improve its solubility and bioavailability.
3. Studying the potential of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide in combination with other anticancer agents to enhance its efficacy.
4. Investigating the potential of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide as a diagnostic tool for cancer.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is a promising compound with potent anticancer activity and potential applications in various fields of science. Its mechanism of action is not yet fully understood, and further research is needed to fully exploit its potential. However, the current research suggests that 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has the potential to be a valuable therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide involves the reaction of 2,4-dichlorophenyl isocyanate with 2,4-difluoroaniline in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to achieve high yields and purity of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is in the field of medicinal chemistry. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Furthermore, 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F2NO/c16-10-3-1-9(12(17)7-10)2-6-15(21)20-14-5-4-11(18)8-13(14)19/h1-8H,(H,20,21)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOJCIFYIJDFC-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
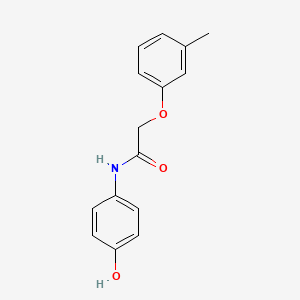

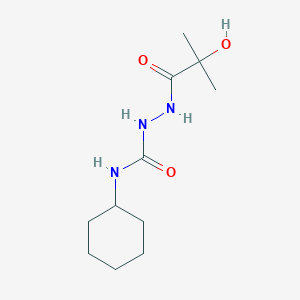
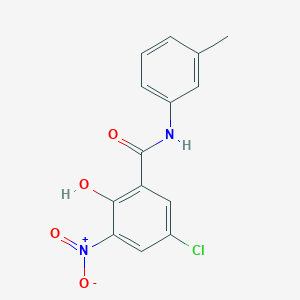
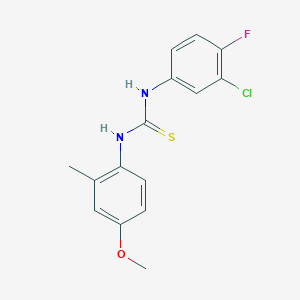
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
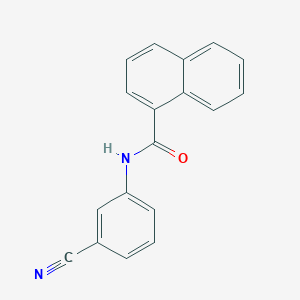
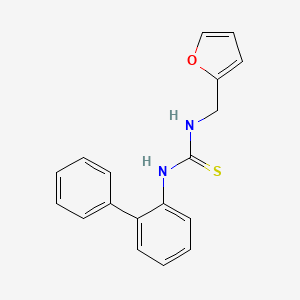
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)

![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)